![molecular formula C48H97N3O3 B12615060 3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-94-2](/img/structure/B12615060.png)
3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyhexyl group linked to an azanediyl core, which is further connected to two N-octadecylpropanamide groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) typically involves multi-step organic reactions. One common method includes the reaction of hexylamine with octadecylpropanamide under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) exerts its effects involves its interaction with molecular targets and pathways. The hydroxyhexyl group can form hydrogen bonds with other molecules, while the amide groups can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Another complex lipid with similar structural features.
2,2′- (1,2-Phenylenebis (azanediyl))bis (cyclohepta-2,4,6-trien-1-one): An organic compound used in polymerization reactions.
Uniqueness
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
917572-94-2 |
|---|---|
Formule moléculaire |
C48H97N3O3 |
Poids moléculaire |
764.3 g/mol |
Nom IUPAC |
3-[6-hydroxyhexyl-[3-(octadecylamino)-3-oxopropyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C48H97N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-49-47(53)39-44-51(43-37-33-34-38-46-52)45-40-48(54)50-42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h52H,3-46H2,1-2H3,(H,49,53)(H,50,54) |
Clé InChI |
WWOKDHPHMAJQSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(CCCCCCO)CCC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)


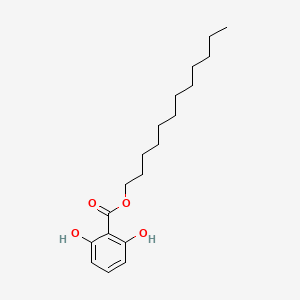
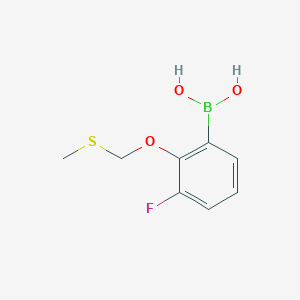
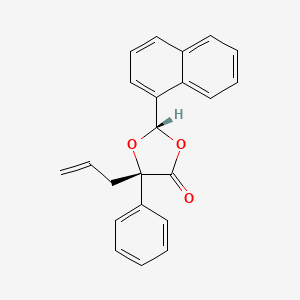
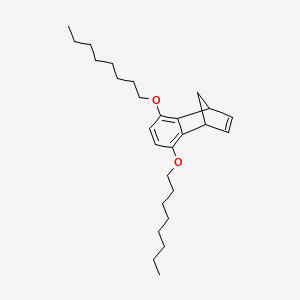
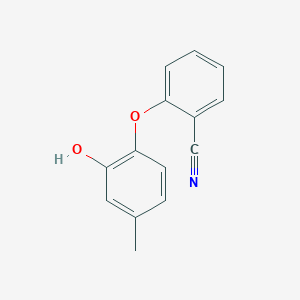
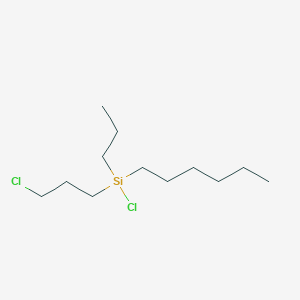
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
